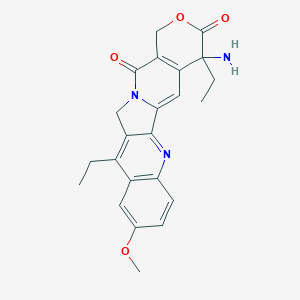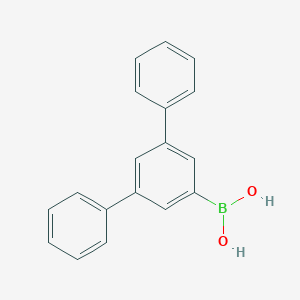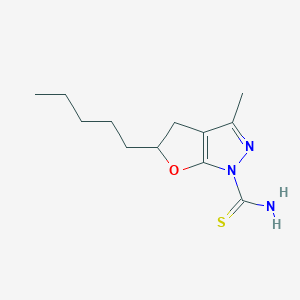
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is a chemical compound with a unique structure that combines the properties of decanoic acid and dimethylaminoethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) typically involves esterification reactions. One common method is the reaction of decanoic acid with 2-(dimethylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield decanoic acid and 2-(dimethylamino)ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Decanoic acid and 2-(dimethylamino)ethanol.
Oxidation: N-oxide derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving fatty acids and amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The ester group allows the compound to penetrate cell membranes, while the dimethylamino group can interact with specific receptors or enzymes, modulating their activity. This dual functionality makes the compound a versatile tool in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid, ethyl ester: Similar in structure but lacks the dimethylamino group, making it less versatile in biological applications.
Acetic acid, 2-(dimethylamino)ethyl ester: Shorter carbon chain, which affects its physical properties and reactivity.
Decanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains hydroxyl groups, which can form additional hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is unique due to the presence of both the decanoic acid and dimethylaminoethyl ester moieties. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
129320-09-8 |
|---|---|
Molekularformel |
C14H29NO2.C4H4O4 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
CAZDVHIUPQWANE-WLHGVMLRSA-N |
SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonyme |
Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)









